molecular formula C54H45ClCoP3- B3028666 Chlorotris(triphenylphosphine)cobalt(I) CAS No. 26305-75-9

Chlorotris(triphenylphosphine)cobalt(I)

Cat. No.: B3028666
CAS No.: 26305-75-9
M. Wt: 881.2
InChI Key: LNEYYSPXDKDADL-UHFFFAOYSA-M
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Description

Chlorotris(triphenylphosphine)cobalt(I) is an organometallic compound with the chemical formula [CoCl(PPh₃)₃], where PPh₃ represents triphenylphosphine. This compound is a brown powder that is air and moisture sensitive. It is primarily used as a catalyst in various organic reactions, particularly in the field of synthetic chemistry .

Mechanism of Action

Target of Action

Chlorotris(triphenylphosphine)cobalt(I) is primarily targeted towards halogenated organic molecules . It acts as a stoichiometric reducing agent and is employed in the radical dimerization of these molecules .

Mode of Action

The compound interacts with its targets (halogenated organic molecules) through a process known as radical dimerization . This process involves the formation of a carbon-carbon bond, which is facilitated by the cobalt(I) center of the compound .

Biochemical Pathways

The primary biochemical pathway affected by Chlorotris(triphenylphosphine)cobalt(I) is the radical dimerization of halogenated organic molecules . This process leads to the formation of new carbon-carbon bonds . The compound has also been shown to react with benzocyclobutenedione and 3,4-dimethylcyclobutenedione to furnish the corresponding phthaloyl- and maleoylcobalt complexes, ultimately leading to the formation of the naphtho- and benzoquinones .

Pharmacokinetics

It’s worth noting that the compound is insoluble in water , which could impact its distribution and reactivity in aqueous environments.

Result of Action

The action of Chlorotris(triphenylphosphine)cobalt(I) results in the formation of new carbon-carbon bonds through the dimerization of halogenated organic molecules . This can lead to the synthesis of complex organic structures, including the formation of naphtho- and benzoquinones .

Action Environment

The efficacy and stability of Chlorotris(triphenylphosphine)cobalt(I) can be influenced by environmental factors. The compound is sensitive to air and moisture , which can affect its reactivity. Additionally, its insolubility in water may limit its use in certain environments or reactions. Therefore, it’s typically used under controlled conditions to prevent oxidation and maintain its reactivity.

Preparation Methods

Chlorotris(triphenylphosphine)cobalt(I) can be synthesized through several methods:

    Reduction of Cobalt(II) Chloride: One common method involves the reduction of cobalt(II) chloride hexahydrate with triphenylphosphine in the presence of a reducing agent such as sodium borohydride or zinc powder in ethanol solution[][2].

    Reaction with Triphenylstannyllithium: Another method involves the reaction of dichlorobis(triphenylphosphine)cobalt(II) with triphenylstannyllithium in tetrahydrofuran[][2].

Properties

IUPAC Name

cobalt;triphenylphosphane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.ClH.Co/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEYYSPXDKDADL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H45ClCoP3-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40849394
Record name cobalt;triphenylphosphane;chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

881.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26305-75-9
Record name cobalt;triphenylphosphane;chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorocobalt - triphenylphosphine (1:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key applications of Chlorotris(triphenylphosphine)cobalt(I) in organic synthesis?

A1: Chlorotris(triphenylphosphine)cobalt(I) is recognized for its ability to mediate various transformations, including:

  • Reductive Coupling of Benzylic Halides: This reagent effectively couples benzylic halides under mild conditions, forming carbon-carbon single, double, or triple bonds depending on the halide used [, , ].
  • Dehalogenation of Vicinal Dihalides: It can cleanly dehalogenate vicinal dihalides to yield olefins in high yields [].
  • Reductive Coupling of Allylic Halides: The reagent facilitates the regioselective coupling of allylic halides, producing 1,5-dienes while retaining the double bond stereochemistry []. Notably, this reaction was employed in the stereospecific synthesis of (E, E, E, E)-squalene from (E, E)-farnesyl bromide [].
  • Conversion of Halohydrins to Ketones: In the presence of an amine or olefin, Chlorotris(triphenylphosphine)cobalt(I) converts halohydrins to ketones, proceeding through an alkylcobalt intermediate and involving a 1,2-hydrogen shift [, , ].

Q2: How does Chlorotris(triphenylphosphine)cobalt(I) interact with organic halides during these reactions?

A2: While the exact mechanisms can vary depending on the specific reaction, Chlorotris(triphenylphosphine)cobalt(I) likely acts as a catalyst or stoichiometric reagent, undergoing oxidative addition with the organic halide. This forms an organocobalt intermediate that can then participate in various transformations like reductive elimination (forming C-C bonds) or β-hydride elimination (leading to alkenes).

Q3: Are there any examples of Chlorotris(triphenylphosphine)cobalt(I) facilitating the synthesis of complex molecules?

A3: Yes, its utility in synthesizing complex molecules is highlighted by its role in the stereospecific synthesis of (E, E, E, E)-squalene, a triterpene, from (E, E)-farnesyl bromide []. This demonstrates its applicability in constructing polyene natural products.

Q4: Can Chlorotris(triphenylphosphine)cobalt(I) be used to introduce chirality in a molecule?

A4: While Chlorotris(triphenylphosphine)cobalt(I) itself doesn't possess inherent chirality, research indicates its potential in diastereoselective synthesis. For instance, it was used to synthesize (η5-(S)-2-(4-Methylethyl)oxazolinylcyclopentadienyl)(η4-tetraphenylcyclobutadiene)cobalt, achieving high diastereoselectivity in the subsequent cyclopalladation step []. Additionally, it facilitated the diastereoselective synthesis of chiral-at-metal cobaltacycles by reacting chiral ester-linked diynes with the reagent and sodium cyclopentadienide []. This resulted in the formation of (η(5)-cyclopentadienyl)(triphenylphosphine) cobaltacyclopentadiene complexes as single diastereomers.

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